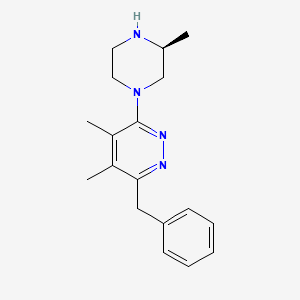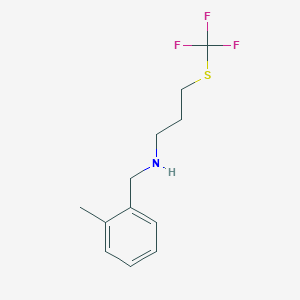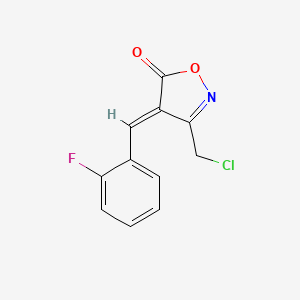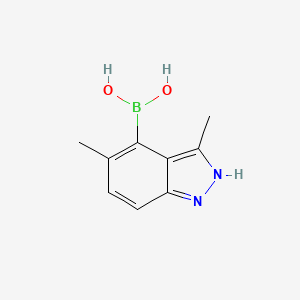
1-(1,1-Difluoropropyl)-4-isobutylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Difluoropropyl)-4-isobutylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 1,1-difluoropropyl group and an isobutyl group.
准备方法
The synthesis of 1-(1,1-Difluoropropyl)-4-isobutylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1,1-difluoropropylbenzene with isobutyl chloride in the presence of a strong base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
化学反应分析
1-(1,1-Difluoropropyl)-4-isobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring or the terminal carbon of the difluoropropyl group can be susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated derivatives, while oxidation can produce alcohols or acids .
科学研究应用
1-(1,1-Difluoropropyl)-4-isobutylbenzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds.
Medicine: The unique properties of fluorinated compounds make them valuable in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, where the presence of fluorine can enhance performance characteristics such as chemical resistance and thermal stability.
作用机制
The mechanism of action of 1-(1,1-Difluoropropyl)-4-isobutylbenzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
1-(1,1-Difluoropropyl)-4-isobutylbenzene can be compared with other similar compounds, such as:
1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can further enhance its chemical stability and reactivity.
1-(1,1-Difluoropropyl)-4-fluorobenzene: This compound has a single fluorine atom on the benzene ring, making it less fluorinated compared to this compound.
1-(1,1-Difluoropropyl)-2,3-difluorobenzene: This compound has fluorine atoms at different positions on the benzene ring, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H18F2 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC 名称 |
1-(1,1-difluoropropyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H18F2/c1-4-13(14,15)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI 键 |
JRIITZXJSQFJLR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)



![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)


